molecular formula C23H18N4O3S B3868947 3-nitrobenzaldehyde (5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone

3-nitrobenzaldehyde (5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No. B3868947
M. Wt: 430.5 g/mol
InChI Key: GOMFQOTWSUTRJN-HWFUBKEOSA-N
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Description

“3-nitrobenzaldehyde (5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone” is a chemical compound with the linear formula C16H12N4O3S . It has a molecular weight of 340.363 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

Thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties found in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine motif, which is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-nitrobenzaldehyde (5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone” are not available in the retrieved data. The compound has a linear formula of C16H12N4O3S and a molecular weight of 340.363 .

Safety and Hazards

The specific safety and hazard information for this compound is not available in the retrieved data. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

(2E)-5-benzyl-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c28-22-21(15-17-8-3-1-4-9-17)31-23(26(22)19-11-5-2-6-12-19)25-24-16-18-10-7-13-20(14-18)27(29)30/h1-14,16,21H,15H2/b24-16+,25-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMFQOTWSUTRJN-HWFUBKEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=NN=CC3=CC(=CC=C3)[N+](=O)[O-])S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2C(=O)N(/C(=N\N=C\C3=CC(=CC=C3)[N+](=O)[O-])/S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitrobenzaldehyde (5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 2
Reactant of Route 2
3-nitrobenzaldehyde (5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 3
3-nitrobenzaldehyde (5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 4
3-nitrobenzaldehyde (5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 5
3-nitrobenzaldehyde (5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 6
3-nitrobenzaldehyde (5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone

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